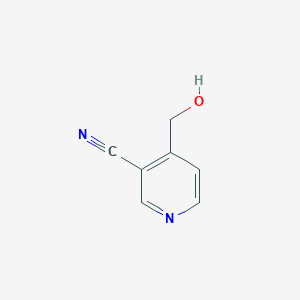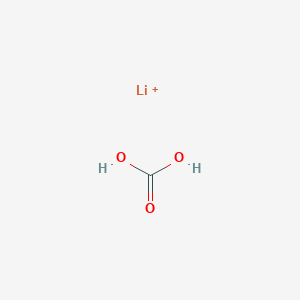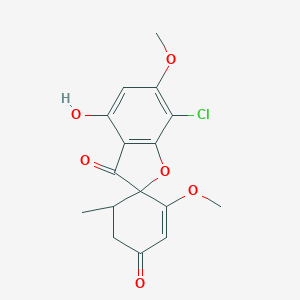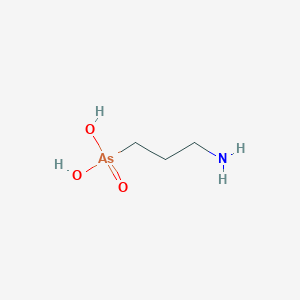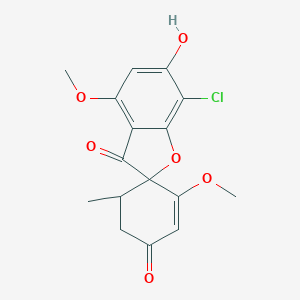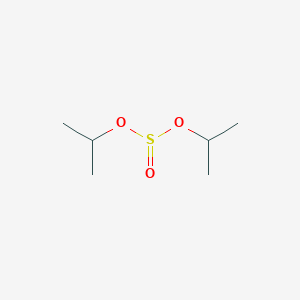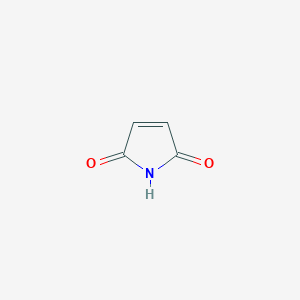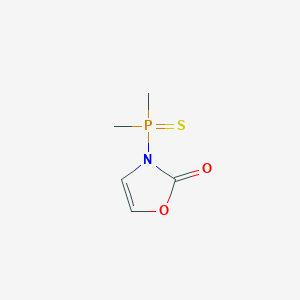
3-Dimethylphosphinothioyl-2(3H)-oxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylphosphinothioyl-2(3H)-oxazolone, also known as DMTPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMTPO is a highly reactive compound that is used as a scavenger for moisture and oxygen in various applications. It is widely used in the field of analytical chemistry, material science, and pharmaceutical research.
Wirkmechanismus
3-Dimethylphosphinothioyl-2(3H)-oxazolone is a highly reactive compound that reacts with moisture and oxygen to form stable phosphine oxide and sulfone products. The reaction takes place via a radical mechanism, where 3-Dimethylphosphinothioyl-2(3H)-oxazolone acts as a radical scavenger. The resulting products are non-toxic and do not interfere with the analysis of other compounds.
Biochemische Und Physiologische Effekte
3-Dimethylphosphinothioyl-2(3H)-oxazolone has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in analytical chemistry and material science.
Vorteile Und Einschränkungen Für Laborexperimente
3-Dimethylphosphinothioyl-2(3H)-oxazolone has several advantages for lab experiments. It is a highly reactive compound that can be used to scavenge moisture and oxygen from samples, which is essential for the analysis of sensitive compounds. 3-Dimethylphosphinothioyl-2(3H)-oxazolone is also a versatile derivatizing agent that can be used to analyze a wide range of compounds. However, 3-Dimethylphosphinothioyl-2(3H)-oxazolone has some limitations, such as its high reactivity, which can result in the formation of unwanted by-products. Additionally, 3-Dimethylphosphinothioyl-2(3H)-oxazolone is a relatively expensive reagent, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the use of 3-Dimethylphosphinothioyl-2(3H)-oxazolone in scientific research. One potential application is in the analysis of volatile organic compounds in breath samples for the diagnosis of diseases such as cancer and diabetes. 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used as a derivatizing agent to improve the sensitivity and selectivity of breath analysis. Another potential application is in the synthesis of novel materials with unique properties. 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used as a building block for the synthesis of new polymers and composites with improved mechanical and thermal properties. Finally, 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used in the development of new analytical techniques for the analysis of complex mixtures. For example, 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used in combination with other reagents to improve the selectivity and sensitivity of mass spectrometry-based analysis techniques.
Synthesemethoden
3-Dimethylphosphinothioyl-2(3H)-oxazolone can be synthesized by reacting 3-dimethylaminopropylamine with phosphorus pentasulfide and carbon disulfide. The reaction takes place in the presence of a base, such as sodium hydroxide, and the resulting product is purified by distillation. The yield of 3-Dimethylphosphinothioyl-2(3H)-oxazolone is typically high, and the purity can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Dimethylphosphinothioyl-2(3H)-oxazolone has a wide range of applications in scientific research. It is commonly used as a derivatizing agent for the analysis of volatile organic compounds (VOCs) in air samples. 3-Dimethylphosphinothioyl-2(3H)-oxazolone reacts with VOCs to form stable adducts, which can be analyzed by gas chromatography-mass spectrometry (GC-MS). This technique is widely used in environmental monitoring, food safety, and occupational health studies.
Eigenschaften
CAS-Nummer |
152645-23-3 |
|---|---|
Produktname |
3-Dimethylphosphinothioyl-2(3H)-oxazolone |
Molekularformel |
C5H8NO2PS |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3-dimethylphosphinothioyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H8NO2PS/c1-9(2,10)6-3-4-8-5(6)7/h3-4H,1-2H3 |
InChI-Schlüssel |
HXJZCOTUNHUQCM-UHFFFAOYSA-N |
SMILES |
CP(=S)(C)N1C=COC1=O |
Kanonische SMILES |
CP(=S)(C)N1C=COC1=O |
Andere CAS-Nummern |
152645-23-3 |
Synonyme |
3-dimethylphosphinothioyl-2(3H)-oxazolone DMPTO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

